

Pallidol chemical structure and properties

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Pallidol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Found in sources such as red wine, Cissus pallida, and Parthenocissus laetevirens, this polyphenolic compound exhibits a range of biological activities, most notably as a potent antioxidant and antifungal agent.[1][2] As a tetracyclic stilbenoid, **Pallidol**'s unique structure, formed from the cyclodimerization of resveratrol, underpins its distinct chemical properties and biological functions. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of **Pallidol**, complete with experimental protocols and proposed mechanisms of action to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Pallidol is chemically designated as (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol.[1] It is classified as a stilbene dimer and a polyphenol.[3]

Table 1: Physicochemical Properties of **Pallidol**



Property	Value	Reference(s)
Chemical Formula	C28H22O6	[1][3][4]
Molecular Weight	454.47 g/mol	[1][3][4]
IUPAC Name	(4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol	[1]
CAS Number	105037-88-5	[1][4]
Appearance	Solid	[4]
Solubility	Slightly soluble in water	[5]
Hydrogen Bond Donor Count	6	[6]
Hydrogen Bond Acceptor Count	6	[6]
Rotatable Bond Count	2	[6]

Biological Activities and Quantitative Data

Pallidol has demonstrated significant antioxidant and antifungal properties. Its primary antioxidant mechanism is through the selective quenching of singlet oxygen.

Antioxidant Activity

Pallidol is a highly effective and selective quencher of singlet oxygen (${}^{1}O_{2}$), a reactive oxygen species implicated in cellular damage.[2][7] It shows strong quenching effects at very low concentrations but is reported to be ineffective at scavenging hydroxyl radicals or superoxide anions.[2][7]

Table 2: Quantitative Antioxidant Activity of Pallidol



Parameter	Value	Condition	Reference(s)
Singlet Oxygen Quenching Rate Constant (k _a)	1.71 x 10 ¹⁰ M ⁻¹ s ⁻¹	Aqueous system	[2][7]
IC₅₀ (Singlet Oxygen Quenching)	14.5 μΜ	Not specified	[8]

Antifungal Activity

Pallidol has been reported to possess antifungal properties, though specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of fungal species are not extensively documented in the readily available literature. As a stilbenoid, its antifungal action is an area of active research.

Experimental Protocols Total Synthesis of Pallidol

Several methods for the total synthesis of **Pallidol** have been reported. One common approach involves the following key steps[1][9]:

- Starting Material: The synthesis often commences with 3,5-dimethoxybenzoic acid.
- Formation of a Key Intermediate: A coupling reaction is performed to synthesize a diketone intermediate.
- First Cyclization: A Wittig reaction followed by a Friedel-Crafts reaction is employed to form the first five-membered ring, yielding an indanone derivative.
- Second Cyclization: The ketone group in the indanone is converted to an exocyclic double bond, which is then transformed into an aldehyde. A Grignard reaction followed by another intramolecular Friedel-Crafts cyclization completes the second five-membered ring, forming the indeno[2,1-a]indene core.
- Final Steps: Stereoselective catalytic hydrogenation of the double bond and subsequent demethylation of the methoxy groups yield the final product, Pallidol.



Singlet Oxygen Quenching Assay (Electron Paramagnetic Resonance - EPR Spin Trapping)

The singlet oxygen quenching activity of **Pallidol** can be determined using the EPR spin-trapping technique.[2][7]

- Singlet Oxygen Generation: Singlet oxygen is typically generated photochemically using a photosensitizer (e.g., Rose Bengal) upon irradiation with visible light.
- Spin Trap: A spin trap, such as 2,2,6,6-tetramethyl-4-piperidone (TEMP), is used to react with singlet oxygen to form a stable nitroxide radical (TEMPO), which can be detected by EPR.
- Quenching Experiment: Pallidol is added to the reaction mixture at various concentrations.
 The quenching of singlet oxygen by Pallidol will compete with the trapping by TEMP, leading to a decrease in the TEMPO EPR signal intensity.
- Data Analysis: The decrease in the EPR signal intensity in the presence of **Pallidol** is used to calculate the quenching rate constant (k_a). The IC₅₀ value, the concentration of **Pallidol** required to quench 50% of the singlet oxygen, can also be determined.

Generic Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

To determine the Minimum Inhibitory Concentration (MIC) of **Pallidol** against fungal strains, a standard broth microdilution method can be employed.

- Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640).
- Serial Dilution of Pallidol: A series of twofold dilutions of Pallidol are prepared in a 96-well
 microtiter plate using the same broth medium.
- Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without **Pallidol**) and a negative control (broth only) are included.



- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- MIC Determination: The MIC is defined as the lowest concentration of Pallidol that causes a significant inhibition of visible fungal growth compared to the positive control.

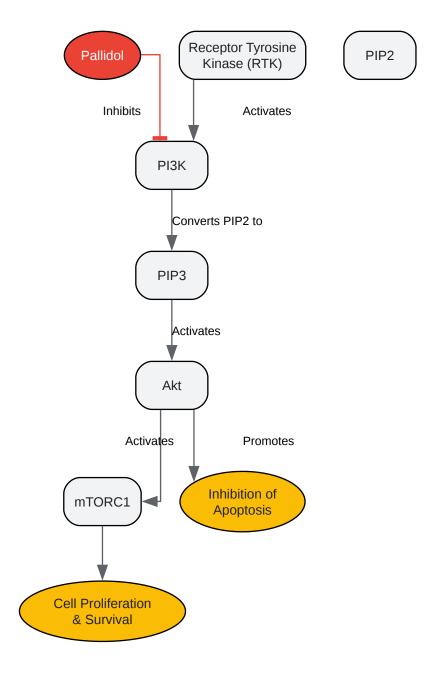
Proposed Signaling Pathways and Mechanisms of Action

While direct and detailed studies on the specific signaling pathways modulated by **Pallidol** are limited, its close structural and biosynthetic relationship with resveratrol allows for the formulation of proposed mechanisms of action, particularly in the context of cancer and angiogenesis.

Proposed Anti-Cancer Signaling Pathways

Resveratrol, the monomeric precursor of **Pallidol**, is known to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. It is plausible that **Pallidol** exerts similar effects.

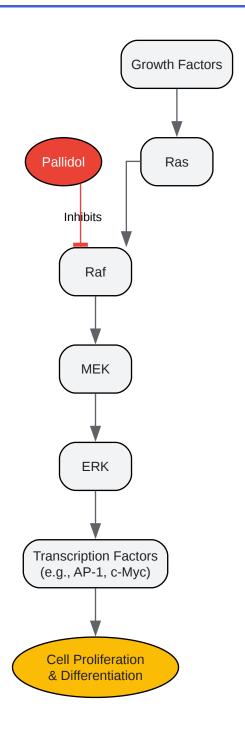




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Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Pallidol.





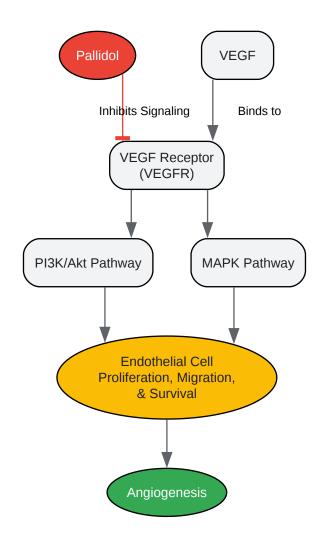
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Caption: Proposed inhibition of the MAPK/ERK pathway by **Pallidol**.

Proposed Anti-Angiogenic Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. Resveratrol has been shown to interfere with VEGF signaling, and **Pallidol** may act similarly.





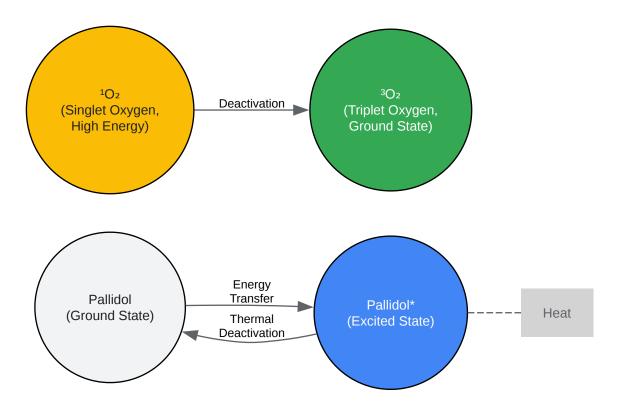
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Caption: Proposed anti-angiogenic mechanism of Pallidol via VEGF signaling.

Mechanism of Singlet Oxygen Quenching

Pallidol's potent singlet oxygen quenching ability is a key aspect of its antioxidant activity. The mechanism involves the deactivation of the excited state of singlet oxygen.





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Caption: Physical quenching of singlet oxygen by Pallidol.

Conclusion

Pallidol presents a promising scaffold for the development of novel therapeutic agents. Its well-documented antioxidant activity, particularly its selective and efficient quenching of singlet oxygen, highlights its potential in mitigating oxidative stress-related pathologies. While its antifungal properties are noted, further quantitative studies are required to fully elucidate its spectrum of activity. The proposed mechanisms of action in cancer and angiogenesis, based on the known activities of its parent compound resveratrol, provide a strong rationale for further investigation into **Pallidol**'s direct effects on these critical signaling pathways. The experimental protocols outlined in this guide serve as a foundation for researchers to build upon in their exploration of this intriguing natural product. Future research should focus on elucidating the specific molecular targets of **Pallidol** and conducting comprehensive preclinical studies to validate its therapeutic potential.



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